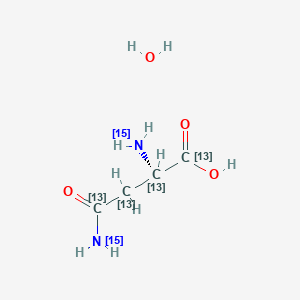
dimethyl(phenyl)phosphane;trichlororhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(phenyl)phosphane;trichlororhenium is an organophosphorus compound that combines a phosphine ligand with a rhenium center
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)phosphane is typically synthesized by the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows:
(C6H5)Cl2P+2CH3MgBr→(C6H5)(CH3)2P+2MgBrCl
The resulting phosphine is purified by distillation under reduced pressure .
Trichlororhenium is often prepared by the reaction of rhenium metal with chlorine gas at elevated temperatures. The reaction can be represented as:
Re+3Cl2→ReCl3
Industrial Production Methods
Industrial production of dimethyl(phenyl)phosphane;trichlororhenium involves the combination of the synthesized dimethyl(phenyl)phosphane with trichlororhenium under controlled conditions to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the compound.
化学反応の分析
Types of Reactions
Dimethyl(phenyl)phosphane;trichlororhenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the phosphine ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphines, amines, or carbonyl compounds under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-rhenium species, while reduction can produce lower oxidation state rhenium complexes.
科学的研究の応用
Dimethyl(phenyl)phosphane;trichlororhenium has a wide range of scientific research applications, including:
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in the development of new industrial processes.
作用機序
The mechanism of action of dimethyl(phenyl)phosphane;trichlororhenium involves its ability to coordinate with various substrates through its phosphine and rhenium centers. The compound can activate substrates by facilitating electron transfer and stabilizing transition states, thereby enhancing the rate of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Triphenylphosphine;trichlororhenium
- Trimethylphosphine;trichlororhenium
- Dimethyl(phenyl)phosphane;trichloromolybdenum
Uniqueness
Dimethyl(phenyl)phosphane;trichlororhenium is unique due to its specific combination of a phosphine ligand with a rhenium center, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science investigations compared to its analogs.
特性
分子式 |
C24H33Cl3P3Re |
|---|---|
分子量 |
707.0 g/mol |
IUPAC名 |
dimethyl(phenyl)phosphane;trichlororhenium |
InChI |
InChI=1S/3C8H11P.3ClH.Re/c3*1-9(2)8-6-4-3-5-7-8;;;;/h3*3-7H,1-2H3;3*1H;/q;;;;;;+3/p-3 |
InChIキー |
OHJDEAZOHPPHHA-UHFFFAOYSA-K |
正規SMILES |
CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Re](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


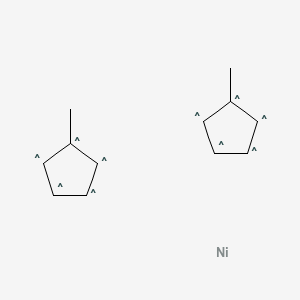
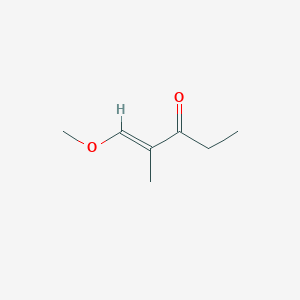
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
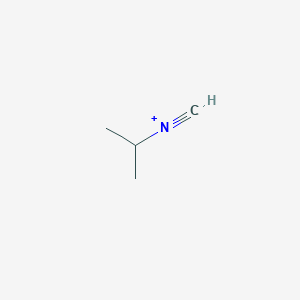
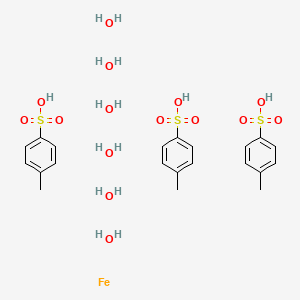
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
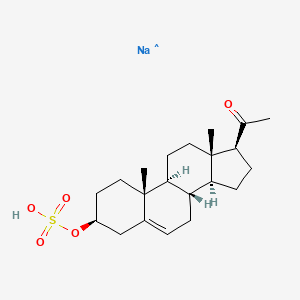


![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
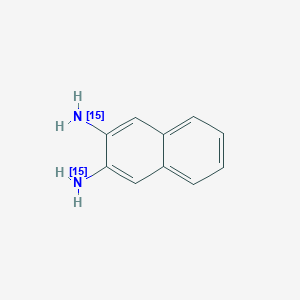
![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
